DMT-2'-F-6-chloro-dA phosphoramidite
Description
Significance of Chemical Modifications in Oligonucleotide Synthesis for Research Applications
The chemical synthesis of oligonucleotides, short fragments of nucleic acid, has become an indispensable tool in molecular biology and biomedical research. While the ability to create specific sequences of DNA and RNA is powerful in itself, the true expansion of their utility has come from the introduction of chemical modifications. Unmodified, or "native," oligonucleotides are often susceptible to rapid degradation by cellular enzymes called nucleases. Chemical modifications are employed to enhance their stability, thereby increasing their functional half-life within biological systems. oup.com
Modifications can be made to the phosphate (B84403) backbone, the sugar moiety, or the nucleobase itself. These changes can confer a range of desirable properties beyond just nuclease resistance. For instance, certain modifications can increase the binding affinity and specificity of an oligonucleotide for its target sequence. acs.orgbiosyn.com This is particularly crucial for applications like antisense therapy, where a synthetic oligonucleotide is designed to bind to a specific mRNA molecule and modulate its activity. Furthermore, chemical modifications allow for the attachment of functional molecules such as fluorescent dyes, quenchers, or affinity tags, enabling the use of oligonucleotides as sophisticated probes and diagnostic tools. nih.gov The strategic incorporation of these modified units is a key strategy for improving the efficacy of oligonucleotides as modulators of gene expression. nih.gov
Overview of Phosphoramidite (B1245037) Chemistry as a Foundational Research Tool
The synthesis of oligonucleotides is almost universally accomplished using the phosphoramidite method, a highly efficient and reliable process first introduced in the early 1980s. wikipedia.orgtwistbioscience.com This method allows for the sequential, stepwise addition of nucleotide building blocks to a growing chain that is anchored to a solid support, typically controlled pore glass (CPG). eurofinsgenomics.com The building blocks used in this process are specialized, protected versions of nucleosides known as nucleoside phosphoramidites. twistbioscience.com
To ensure the specific and controlled formation of the desired internucleotide linkage, various reactive groups on the nucleoside are chemically protected. wikipedia.org Key protecting groups include:
A Dimethoxytrityl (DMT) group on the 5'-hydroxyl, which is removed at the start of each cycle to allow for chain elongation. journalirjpac.com
Protecting groups on the exocyclic amino groups of the bases (e.g., benzoyl for adenine (B156593) and cytosine, isobutyryl for guanine) to prevent side reactions. journalirjpac.com
A reactive phosphoramidite group at the 3'-position, which is activated to form the new bond. This group typically includes a diisopropylamino moiety and a cyanoethyl group that protects the phosphorus during synthesis. journalirjpac.comnih.gov
The synthesis proceeds in a four-step cycle for each nucleotide added, as detailed in the table below. This cycle's high efficiency, often exceeding 99% per coupling step, makes it the gold standard for the chemical synthesis of DNA and RNA. twistbioscience.comeurofinsgenomics.com
| Step | Name | Description |
| 1 | Detritylation | The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside, exposing a reactive hydroxyl group. eurofinsgenomics.com |
| 2 | Coupling | The next nucleoside phosphoramidite is activated by a weak acid (like tetrazole or DCI) and reacts with the free 5'-hydroxyl group of the growing chain. nih.govsigmaaldrich.com |
| 3 | Capping | Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) to prevent the formation of deletion mutants (failure sequences) in subsequent cycles. eurofinsgenomics.comsigmaaldrich.com |
| 4 | Oxidation | The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester, which is characteristic of the natural DNA/RNA backbone. eurofinsgenomics.comsigmaaldrich.com |
This cycle is repeated until the oligonucleotide of the desired length is synthesized. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, biologically active product. eurofinsgenomics.com
Contextualization of 2'-Fluoro-2'-Deoxyadenosine (2'-F-dA) within the Landscape of Research-Oriented Nucleoside Analogs
The 2'-position of the sugar ring in a nucleotide is a frequent target for chemical modification. The introduction of a fluorine atom at this position to create 2'-fluoro nucleosides, such as 2'-Fluoro-2'-Deoxyadenosine (2'-F-dA), imparts several beneficial properties for research applications. oup.com The fluorine atom is highly electronegative and has a size similar to a hydrogen atom, allowing it to act as a bioisostere of the natural 2'-hydroxyl group (in RNA) or 2'-hydrogen (in DNA). oup.com
Oligonucleotides incorporating 2'-fluoro modifications exhibit significantly increased thermal stability when forming duplexes with complementary RNA strands. biosyn.com This enhanced binding affinity (higher melting temperature, Tm) is a result of the fluorine atom favoring a C3'-endo sugar pucker, which is characteristic of A-form helices found in RNA duplexes. This pre-organization of the sugar conformation reduces the entropic penalty of binding.
Furthermore, the 2'-fluoro modification provides substantial resistance to degradation by many nucleases, extending the oligonucleotide's functional lifetime. oup.comacs.org This stability, combined with high binding affinity, makes 2'-fluoro-modified oligonucleotides valuable tools for RNA-targeting applications. acs.org Research has also shown that the incorporation of 2'-fluoro pyrimidines can modulate the activation of pattern recognition receptors, which is relevant for therapeutic applications where controlling immune responses is critical. nih.gov
Academic Rationale for Utilizing 6-Chloro-Purine Derivatives in Advanced Nucleic Acid Research
The 6-chloro-purine moiety serves as a versatile synthetic intermediate in nucleic acid chemistry. google.comacs.org The chlorine atom at the C6-position of the purine (B94841) ring is an effective leaving group, making the position susceptible to nucleophilic substitution. rsc.org This property is exploited in post-synthetic modification strategies.
An oligonucleotide can be synthesized containing a 6-chloropurine (B14466) residue, such as that introduced by DMT-2'-F-6-chloro-dA phosphoramidite. After the full-length oligonucleotide is assembled and cleaved from the solid support, the 6-chloro group can be displaced by a variety of nucleophiles, most commonly primary amines. nih.gov This approach allows for the site-specific introduction of a wide array of functional groups that might not be compatible with the conditions of automated DNA/RNA synthesis. These functionalities can include:
Fluorescent dyes for use as molecular probes.
Biotin or other affinity ligands for purification or detection.
Cross-linking agents to study nucleic acid-protein interactions.
Other pharmacophores or reporter groups. nih.gov
The ability to perform this functionalization after the main synthesis provides a powerful and flexible method for creating highly specialized oligonucleotides for advanced research applications. nih.govrsc.org
This compound
This compound is a specialized phosphoramidite reagent designed for use in automated oligonucleotide synthesis. medchemexpress.com It combines the features discussed in the preceding sections into a single building block. Specifically, it is a deoxyadenosine (B7792050) nucleoside that has been modified with:
A DMT group at the 5' position for standard phosphoramidite synthesis.
A fluorine atom at the 2' position of the sugar ring.
A chlorine atom at the 6 position of the adenine base.
A cyanoethyl phosphoramidite group at the 3' position for coupling.
The incorporation of this phosphoramidite into an oligonucleotide sequence simultaneously introduces the nuclease resistance and high-affinity characteristics of the 2'-fluoro modification, along with the synthetically versatile 6-chloro group for post-synthetic functionalization. biosyn.comnih.gov
| Property | Value |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-2'-fluoro-6-chloro-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| Molecular Formula | C40H45ClFN6O6P |
| Molecular Weight | 791.25 g/mol |
| Primary Use | Building block for the synthesis of modified oligonucleotides. medchemexpress.com |
The use of this reagent allows researchers to create custom nucleic acid strands with precisely placed modifications that are not found in nature, opening the door to a wide range of experiments in diagnostics, therapeutics, and fundamental biological research.
Structure
2D Structure
Properties
Molecular Formula |
C40H45ClFN6O6P |
|---|---|
Molecular Weight |
791.2 g/mol |
IUPAC Name |
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H45ClFN6O6P/c1-26(2)48(27(3)4)55(52-22-10-21-43)54-36-33(53-39(34(36)42)47-25-46-35-37(41)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3/t33-,34+,36?,39-,55?/m1/s1 |
InChI Key |
WEOFQCIHCBMWIU-BZTHOPFASA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN=C3Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CN=C3Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dmt 2 F 6 Chloro Da Phosphoramidite
Precursor Synthesis Strategies for 2'-Fluoro-6-chloro-2'-deoxyadenosine Building Blocks
The synthesis of the core nucleoside, 2'-Fluoro-6-chloro-2'-deoxyadenosine, is a multi-step process that requires precise control over stereochemistry and the selective modification of both the sugar and the nucleobase moieties.
Stereoselective Introduction of the 2'-Fluoro Moiety in Nucleosides
The introduction of a fluorine atom at the 2'-position of a nucleoside is a key modification that imparts significant biological properties. The stereoselective synthesis of 2'-fluoro-nucleosides is often challenging. A common strategy involves the use of a suitable sugar precursor that can be fluorinated with high stereocontrol.
One established method for introducing a 2'-fluoro group in the "up" or arabino configuration, as required for 2'-fluoro-adenosine derivatives, involves the fluorination of a 2,2'-anhydronucleoside precursor. This approach, however, is more straightforward for pyrimidine (B1678525) nucleosides. For purine (B94841) nucleosides like adenosine (B11128), alternative strategies are often employed.
A prevalent method for the synthesis of 2'-deoxy-2'-fluoroadenosine involves the coupling of a pre-fluorinated sugar with a protected adenine (B156593) base. For instance, a convenient synthesis of 2'-deoxy-2-fluoroadenosine (B2452619) has been described starting from commercially available 2-fluoroadenine (B1664080). nih.gov This involves the coupling of silylated 2-fluoroadenine with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside derivative, which yields a mixture of α and β anomers that can be separated chromatographically. nih.gov
Another approach involves the stereoselective fluorination of a suitably protected adenosine derivative. Reagents like diethylaminosulfur trifluoride (DAST) and its analogs are commonly used for this purpose. For example, a method for the preparation of a diprotected 2-chloro-6-fluoropurine 2'-deoxy-β-D-riboside was developed by treating a 2,6-dichloropurine (B15474) precursor with DAST. openaccesspub.org While this provides a 6-fluoro derivative, similar principles can be applied to introduce a 2'-fluoro group on a pre-existing sugar ring. The synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine (FMCA) has been achieved through a stereospecific preparation of a D-2'-fluoro-6'-methylene cyclopentanol (B49286) intermediate, which is then coupled with the adenine base. researchgate.net
The following table summarizes representative methods for the stereoselective introduction of a 2'-fluoro moiety.
| Precursor | Fluorinating Agent | Product | Yield (%) | Reference |
| 2,2'-Anhydrouridine | DAST | 2'-Deoxy-2'-fluorouridine | 64 | iu.edu |
| 3',5'-di-O-toluoyl-2,6-dichloropurine-2'-deoxyriboside | DAST | 2-chloro-6-fluoro-9-(3',5'-di-O-p-toluoyl-2'-deoxy-β-D-ribofuranosyl)-9H-purine | 58 | openaccesspub.org |
| Silylated 2-fluoroadenine | N/A (Coupling) | 2'-Deoxy-2-fluoroadenosine derivative | Good | nih.gov |
Interactive Data Table: Stereoselective Fluorination Methods
Users can sort and filter the data based on the precursor, fluorinating agent, product, yield, and reference.
Synthetic Approaches for 6-Chloro-Purine Nucleobase Modification and Incorporation in Research Contexts
The 6-chloro-purine moiety is a versatile intermediate in nucleoside chemistry, allowing for subsequent nucleophilic substitution reactions to introduce a variety of functional groups at this position. The synthesis of 6-chloropurine (B14466) nucleosides can be achieved through several routes.
A common method involves the direct chlorination of a corresponding 6-oxo (inosine or guanosine) precursor. For instance, 6-chloropurine 2'-deoxyriboside can be synthesized in high yield from 2'-deoxyinosine (B131508). This transformation involves the reaction of a protected 2'-deoxyinosine with a chlorinating agent like thionyl chloride in the presence of dimethylformamide (DMF). nih.gov
An alternative enzymatic approach has also been developed for the synthesis of 6-chloropurine-2'-deoxyriboside (B7971090). This method utilizes nucleoside-2'-deoxyribosyltransferase to catalyze the transfer of the deoxyribose moiety from 2'-deoxycytidine (B1670253) to 6-chloropurine. rsc.org This enzymatic route offers advantages in terms of milder reaction conditions and potentially fewer side products.
Once the 6-chloropurine nucleoside is obtained, it can be further modified. For example, the chloro group can be displaced by various nucleophiles. A study describes the synthesis of a novel N6-alkylated cladribine (B1669150) analogue through the amination of an acylated 2,6-dihalogenopurine nucleoside. openaccesspub.org
The table below outlines common methods for the preparation of 6-chloropurine nucleosides.
| Precursor | Reagent/Method | Product | Yield (%) | Reference |
| 2'-Deoxyinosine | Thionyl chloride/DMF | 6-Chloropurine 2'-deoxyriboside | High | nih.gov |
| 6-Chloropurine & 2'-Deoxycytidine | Nucleoside 2'-deoxyribosyltransferase | 6-Chloropurine-2'-deoxyriboside | Moderate | rsc.org |
| 2,6-Dichloropurine & 1-α-chlorosugar | Anion glycosylation | Protected 2,6-dichloropurine nucleoside | ~82 | openaccesspub.org |
Interactive Data Table: Synthesis of 6-Chloropurine Nucleosides
Users can sort and filter the data based on the precursor, reagent/method, product, yield, and reference.
Phosphoramidite (B1245037) Derivatization Chemistry and Protecting Group Strategies
With the 2'-fluoro-6-chloro-2'-deoxyadenosine building block in hand, the next stage involves its conversion into a phosphoramidite derivative suitable for automated oligonucleotide synthesis. This requires a strategic application of protecting groups.
5'-O-Dimethoxytrityl (DMT) Protection in Automated Synthesis Schemes
The 5'-hydroxyl group of the nucleoside is selectively protected with a 4,4'-dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for solid-phase oligonucleotide synthesis. nih.gov It prevents the 5'-hydroxyl from participating in unwanted side reactions during the phosphoramidite coupling step. The DMT group is typically introduced by reacting the nucleoside with DMT-chloride (DMT-Cl) in the presence of a base like pyridine. nih.gov The reaction is generally efficient, with yields often exceeding 90% under anhydrous conditions. nih.gov The bulky and hydrophobic nature of the DMT group also aids in the purification of the protected nucleoside.
Formation of 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
The final step in preparing the phosphoramidite monomer is the phosphitylation of the 3'-hydroxyl group. The most commonly used phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more recently, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like 4,5-dicyanoimidazole (B129182) (DCI). iu.edu This reaction introduces the 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite moiety, which is highly reactive towards the free 5'-hydroxyl of the growing oligonucleotide chain during automated synthesis. The 2-cyanoethyl group serves as a protecting group for the phosphate (B84403), which can be readily removed under basic conditions after the synthesis is complete. For more sterically hindered nucleosides, such as 2'-modified ones, the use of more reactive phosphitylating agents and activators can be crucial for achieving high coupling efficiencies. iu.edu
Optimization of Base Protecting Groups (e.g., Bz, Ibu, Ac) and Phosphoramidite Reagents for Research-Scale Synthesis
While the 6-chloro substituent on the purine ring does not have a reactive proton, if the starting material is an adenosine derivative that is later chlorinated, the exocyclic amino group of adenine needs to be protected to prevent side reactions during synthesis. Common protecting groups for adenosine include benzoyl (Bz), isobutyryl (iBu), and acetyl (Ac). The choice of protecting group can influence the solubility of the phosphoramidite and the deprotection conditions.
A study investigating the cleavage rates of these protecting groups found that aqueous methylamine (B109427) is the fastest for removing all of them. umich.edu However, for achieving selectivity, ethanolic ammonia (B1221849) was shown to be effective in cleaving faster-deprotecting groups like phenoxyacetyl (PAC) while leaving standard groups like Bz and iBu largely intact. umich.edu For electron-deficient purine nucleosides, the stability of these protecting groups can be altered, and optimization is often necessary. The use of a benzoyl (Bz) group is common for 2'-fluoro-adenosine phosphoramidites, suggesting its suitability in this context. adventbio.com
The following table provides a comparison of common base protecting groups for adenosine.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Characteristics | Reference |
| Benzoyl | Bz | Concentrated ammonia, methylamine | Standard, robust protection | umich.edu |
| Isobutyryl | iBu | Concentrated ammonia, methylamine | More labile than benzoyl under certain conditions | umich.edu |
| Acetyl | Ac | Concentrated ammonia, methylamine | Generally more labile than Bz and iBu | umich.edu |
| Phenoxyacetyl | PAC | Milder basic conditions (e.g., ethanolic ammonia) | Fast-deprotecting group | umich.edu |
Interactive Data Table: Comparison of Adenosine Base Protecting Groups
Users can sort and filter the data based on the protecting group, abbreviation, deprotection conditions, key characteristics, and reference.
Applications in Advanced Nucleic Acid Research
Construction of Modified Oligonucleotides and Nucleic Acid Analogs for Research Purposes
The primary application of DMT-2'-F-6-chloro-dA phosphoramidite (B1245037) is in the solid-phase synthesis of oligonucleotides with tailored properties. wikipedia.org The 2'-fluoro modification has been shown to confer several beneficial characteristics, making it a valuable tool in the design of nucleic acid-based research probes and therapeutic candidates.
DMT-2'-F-6-chloro-dA phosphoramidite allows for the precise, site-specific incorporation of 2'-fluoro-2'-deoxyadenosine into synthetic DNA and RNA sequences. This creates chimeric oligonucleotides that combine the properties of both natural and modified nucleic acids. For instance, incorporating 2'-F RNA into an antisense DNA oligonucleotide results in a chimeric molecule with enhanced thermal stability of its duplex with a target RNA. genelink.com The ability to strategically place these modifications enables researchers to fine-tune the characteristics of oligonucleotides for specific applications.
This phosphoramidite is a crucial building block for the synthesis of both 2'-Fluoro-Ribonucleic Acid (2'-F-RNA) and 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA) oligonucleotides. glenresearch.comnih.gov In 2'-F-RNA, the fluorine atom is in the ribose configuration, which preorganizes the sugar into an RNA-like C3'-endo conformation. nih.gov This leads to the formation of stable A-form helices when hybridized to a target sequence. genelink.com Conversely, 2'-F-ANA, an epimer of 2'-F-RNA, adopts a more DNA-like B-type helix. glenresearch.com The synthesis of both types of constructs allows for a comparative analysis of how sugar geometry influences nucleic acid structure and function. The synthesis of these modified oligonucleotides is achieved through solid-phase synthesis, where phosphoramidite building blocks are sequentially added to a growing chain on a solid support. umich.edu
A significant advantage of incorporating 2'-fluoro modifications is the enhancement of duplex stability. nih.govbiosyn.com The high electronegativity of the fluorine atom at the 2' position of the ribose sugar contributes to a more thermodynamically stable A-form helical structure upon hybridization with a target strand. genelink.comnih.gov This increased stability is reflected in a higher melting temperature (Tm) of the duplex. Studies have shown that each incorporation of a 2'-F RNA monomer can increase the Tm of a DNA/RNA duplex by approximately 1.8°C. genelink.com Similarly, 2'-F-ANA modifications also lead to a significant increase in melting temperature, with a reported ΔTm of 1.2°C per modification. glenresearch.com This enhanced stability is attributed to favorable enthalpy, resulting from stronger Watson-Crick hydrogen bonding and improved stacking interactions. nih.gov
Table 1: Impact of 2'-Fluoro Modifications on Duplex Stability
| Modification Type | Duplex Partner | Change in Melting Temperature (ΔTm) per Modification |
|---|---|---|
| 2'-F-RNA | RNA | ~1.8°C increase genelink.comnih.gov |
| 2'-F-ANA | RNA | ~1.2°C increase glenresearch.com |
Oligonucleotides are susceptible to degradation by nucleases, which can limit their utility in biological systems. The 2'-fluoro modification provides a degree of protection against nuclease activity. synoligo.comidtdna.com While 2'-F modifications alone offer some resistance, their combination with a phosphorothioate (PS) backbone significantly enhances stability against both endo- and exonucleases. genelink.comnih.gov This increased nuclease resistance is crucial for in vitro studies where the longevity of the oligonucleotide is essential for observing its effects. nih.govnih.gov Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides have demonstrated high resistance to nuclease degradation, making them suitable for applications such as antisense technology. nih.gov
Development of Research Probes and Molecular Tools
Modified phosphoramidites are fundamental to the creation of specialized molecular probes and tools for a wide range of applications in molecular biology and biotechnology. amerigoscientific.com These synthetic oligonucleotides, which can be tailored with specific modifications, are essential for regulating gene expression and have been developed as potential therapeutics. amerigoscientific.com The phosphoramidite method is the most widely used technique for synthesizing these custom oligonucleotides, as it is highly efficient and adaptable. amerigoscientific.com
Design of Hybridization Probes for Molecular Biology Research
The introduction of 2'-fluoro modifications into oligonucleotides, made possible by reagents like this compound, significantly enhances their properties as hybridization probes. A primary advantage is the increased thermal stability of the resulting nucleic acid duplexes. Oligonucleotides containing 2'-fluoro nucleosides exhibit a higher melting temperature (Tm) when bound to their complementary DNA or RNA targets, leading to more stable and specific hybridization.
Furthermore, this modification confers a significant degree of nuclease resistance to the oligonucleotide probe. This increased stability is crucial for applications in cellular environments or biological samples where degradative enzymes are present. The enhanced binding affinity and resistance to degradation make these modified probes more sensitive and reliable for techniques such as Northern blotting, fluorescence in situ hybridization (FISH), and microarray analysis.
Application in Site-Directed Mutagenesis Experiments
Site-directed mutagenesis is a cornerstone technique used to investigate the relationship between gene structure and protein function. This process often relies on synthetic oligonucleotides containing one or more nucleotide mismatches to introduce specific mutations into a DNA sequence. Modified phosphoramidites, including DMT-based mononucleoside phosphoramidites, are central to the synthesis of these mutagenic primers. nih.gov
By combining conventional phosphoramidite chemistry with modified building blocks, researchers can create degenerate oligodeoxyribonucleotides to introduce controlled variability into protein-coding regions. nih.gov This method allows for the precise insertion, deletion, or substitution of nucleotides, enabling the systematic study of protein function. The compatibility of different protecting groups, such as DMT and Fmoc, in automated solid-phase synthesis facilitates the creation of complex mutant libraries for high-throughput screening and protein engineering. nih.gov
Use in Aptamer and siRNA Research Methodologies
The development of therapeutic oligonucleotides, including aptamers and small interfering RNAs (siRNAs), has been significantly advanced by the use of modified phosphoramidites. amerigoscientific.com These therapeutic agents must be stable in biological systems to exert their effects. The 2'-fluoro modification provides enhanced nuclease resistance, which is a critical attribute for any oligonucleotide-based drug, increasing its half-life and bioavailability. amerigoscientific.com
siRNA Research: siRNAs function through the RNA interference (RNAi) pathway to silence specific genes. Incorporating 2'-fluoro modifications into siRNA strands makes them more resistant to degradation by cellular nucleases, thereby prolonging their gene-silencing activity. amerigoscientific.com
Aptamer Development: Aptamers are single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to targets like proteins or small molecules with high affinity and specificity. amerigoscientific.com The introduction of 2'-fluoro nucleosides can improve both the binding affinity and the stability of aptamers, making them more robust candidates for diagnostic and therapeutic applications. amerigoscientific.com
Research Findings Summary
| Application Area | Key Findings | Citations |
| Nucleic Acid-Protein Recognition | 2'-fluoro modifications allow for probing steric and conformational requirements of protein binding sites, such as in ADAR enzymes. | escholarship.org |
| Structural Elucidation | The 2'-fluoro group induces a C3'-endo (RNA-like) sugar pucker, enabling studies on how sugar geometry impacts nucleic acid structure and function. | escholarship.org |
| Hybridization Probes | Oligonucleotides with 2'-fluoro modifications exhibit higher thermal stability and increased nuclease resistance, improving probe specificity and longevity. | |
| Site-Directed Mutagenesis | Modified phosphoramidites are used to synthesize custom oligonucleotides for introducing precise mutations into DNA sequences. | nih.gov |
| siRNA & Aptamer Research | The nuclease resistance conferred by 2'-fluoro modifications enhances the stability and therapeutic potential of siRNAs and aptamers. | amerigoscientific.com |
Impact and Research Significance of 2 Fluoro and 6 Chloro Modifications
Conformational Effects of 2'-Fluoro Substitution on Ribose Pucker Dynamics in Nucleic Acids
The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom has profound consequences for the conformational geometry of the furanose ring in a nucleotide. This alteration is a key tool for researchers aiming to control the structural and thermodynamic properties of synthetic nucleic acids.
The presence of a fluorine atom at the 2'-ribo position preorganizes the sugar into a C3'-endo pucker, also known as the North conformation. researchgate.netglenresearch.comresearchgate.net This conformational preference is due to the strong electron-withdrawing nature of fluorine. glenresearch.comgenelink.com The C3'-endo pucker is characteristic of A-form helices, which is the geometry naturally adopted by RNA duplexes. glenresearch.comgenelink.comnih.gov
This mimicry of RNA structure is highly significant for research. Oligonucleotides containing 2'-F modified nucleotides are widely used in the development of therapeutic agents like antisense oligonucleotides, siRNAs, miRNAs, and aptamers. nih.govoup.com The C3'-endo conformation enhances the binding affinity to RNA targets and often increases resistance to nuclease degradation, crucial properties for in vivo applications. nih.govnih.gov Studies have shown that 2'-F modifications are well-tolerated in siRNA duplexes, leading to enhanced efficacy and reduced immunostimulatory effects compared to unmodified siRNAs. oup.com
The sugar pucker of a nucleotide is a dynamic equilibrium between two main conformations: C3'-endo (North) and C2'-endo (South). researchgate.net Standard DNA favors the C2'-endo conformation, which results in the classic B-form double helix. glenresearch.comumass.edu In contrast, the steric bulk of the 2'-hydroxyl group in RNA pushes the equilibrium towards the C3'-endo pucker and the corresponding A-form helix. glenresearch.comresearchgate.net
The 2'-fluoro substitution strongly locks the sugar into the C3'-endo conformation. plos.org This contrasts sharply not only with DNA's C2'-endo preference but also with other modified sugars. For example, if the stereochemistry of the fluorine at the C2' position is inverted to the arabino configuration (2'-F-ANA), the sugar adopts a C2'-endo or an O4'-endo conformation. researchgate.netglenresearch.com This demonstrates that the conformational outcome is highly dependent on the stereospecific placement of the substituent.
| Nucleic Acid Type | 2'-Substituent | Predominant Sugar Pucker | Resulting Helix Form | Source |
|---|---|---|---|---|
| DNA | -H | C2'-endo (South) | B-form | glenresearch.comumass.edu |
| RNA | -OH | C3'-endo (North) | A-form | glenresearch.comumass.edu |
| 2'-F-RNA | -F (ribo) | C3'-endo (North) | A-form | researchgate.netgenelink.com |
| 2'-F-ANA | -F (arabino) | C2'-endo / O4'-endo | B-form like | researchgate.netglenresearch.com |
A significant consequence of the 2'-fluoro modification is the enhanced thermodynamic stability of nucleic acid duplexes. The incorporation of 2'-F-RNA residues into an oligonucleotide progressively increases the melting temperature (Tm) of its duplex with a complementary RNA strand by approximately 1.8 to 2.0°C per modification. genelink.comnih.gov This compares favorably to the stabilization offered by 2'-O-Methyl modifications (~1.5°C) and natural RNA (~1.1°C). genelink.com
Calorimetric studies have revealed that this increased stability is almost entirely driven by a more favorable enthalpy of formation (ΔH), rather than entropic effects. nih.govoup.com The enhanced enthalpy arises from two main sources: stronger hydrogen bonding and improved stacking interactions. nih.gov The high electronegativity of the 2'-fluoro substituent polarizes the entire nucleoside, strengthening the Watson-Crick hydrogen bonds. nih.gov Furthermore, thermodynamic analysis of duplexes with dangling ends indicates that the 2'-F modification contributes to more favorable stacking interactions compared to a 2'-hydroxyl group. nih.gov
| Modification | Approx. ΔTm per Modification (°C) | Primary Thermodynamic Driver | Source |
|---|---|---|---|
| 2'-Fluoro | +1.8 to +2.0 | Enthalpy (ΔH) | genelink.comnih.gov |
| 2'-O-Methyl | +1.5 | - | genelink.com |
| 2'-Amino | Destabilizing | - | trilinkbiotech.com |
| Unmodified RNA (vs DNA) | +1.1 | Enthalpy (ΔH) | genelink.comresearchgate.net |
Role of 6-Chloro Modification in Nucleobase Reactivity and Derivatization for Research Synthesis
The 6-chloropurine (B14466) moiety serves a different, yet equally important, purpose. It acts as a versatile chemical handle, transforming the nucleoside into a precursor for a wide array of other derivatives through subsequent chemical reactions.
6-chloropurine is a valuable intermediate in synthetic chemistry. nih.govgoogle.com The chlorine atom at the C6 position of the purine (B94841) ring is an excellent leaving group, making the site susceptible to nucleophilic aromatic substitution. rsc.org This reactivity is the cornerstone of its utility in oligonucleotide synthesis.
By incorporating the 6-chloropurine phosphoramidite (B1245037) into a growing DNA or RNA chain, researchers can perform post-synthetic modifications. nih.govnih.gov This strategy allows for the site-specific introduction of a vast range of functional groups that would not be compatible with the conditions of automated oligonucleotide synthesis. For example, the 6-chloro group can be readily displaced by primary amines to introduce fluorescent dyes, biotin, or other reporter molecules and pharmacophores. nih.govoup.com This method provides a powerful and flexible route to producing highly functionalized oligonucleotides for diverse diagnostic, therapeutic, and basic research applications. researchgate.netacademie-sciences.fr
In its unmodified state within an oligonucleotide, 6-chloropurine would significantly alter base pairing. It lacks the hydrogen bond donor (the N6-amino group) of adenine (B156593) and would therefore be unable to form a stable Watson-Crick pair with thymine (B56734) or uracil.
However, the primary role of the 6-chloro modification in these research systems is not to participate in base pairing itself, but to serve as a reactive site for conversion into another base. rsc.orgnih.gov The ultimate base pairing and molecular recognition properties of that position are determined by the nucleophile used in the post-synthetic substitution step. For instance, reaction with ammonia (B1221849) would yield a standard adenosine (B11128). Reaction with various alkylamines can produce a series of N6-alkyladenosines. oup.comoup.com Research on these N6-alkyladenosine derivatives has shown that they can modulate duplex stability, often causing destabilization due to steric hindrance from the N6-substituent, which disrupts the geometry of the base pair. oup.com Therefore, the 6-chloro group is a gateway to a library of functional nucleobases, each with its own unique impact on duplex structure and recognition.
Nuclease Resistance and Biostability in in vitro Research Models
A primary challenge in the application of unmodified oligonucleotides in biological systems is their rapid degradation by nucleases. Chemical modifications are therefore essential to enhance their longevity and efficacy. The 2'-fluoro and 6-chloro substitutions are key strategies to bolster oligonucleotide stability.
The 2'-fluoro (2'-F) modification, where a hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom, is a well-established method for increasing resistance to nuclease degradation. This alteration provides steric hindrance that interferes with the binding and catalytic activity of both exonucleases, which cleave nucleotides from the ends of a sequence, and endonucleases, which cleave within the sequence.
Research has consistently demonstrated that oligonucleotides incorporating 2'-fluoro modifications exhibit significantly enhanced stability against a variety of nucleases. For instance, studies have shown that 2'-fluoro modified oligonucleotides are more resistant to degradation by snake venom phosphodiesterase (SVPD), a 3'→5' exonuclease, compared to their unmodified counterparts nih.gov. This resistance is crucial for maintaining the integrity of the 3' end of the oligonucleotide, a common site of exonucleolytic attack.
While direct quantitative data for oligonucleotides containing the specific DMT-2'-F-6-chloro-dA phosphoramidite is not extensively published, the known effects of the 2'-fluoro modification suggest a substantial increase in resistance to common experimental nucleases. For example, studies on 2'-fluorothymidine-containing duplexes have shown a reduced rate of cleavage by the restriction endonuclease EcoRV medchemexpress.com. A duplex with a 2'-fluorothymidine (B3257617) at the cleavage site in both strands was cleaved at two-thirds the rate of the unmodified duplex, and a duplex with two 2'-fluoro modifications in one strand showed a cleavage rate reduced to 22% in that strand medchemexpress.com.
The 6-chloro modification on the purine base is primarily utilized as a reactive handle for post-synthetic modifications, allowing for the introduction of various functional groups. While its direct contribution to nuclease resistance is less characterized than the 2'-fluoro modification, the presence of a halogen at this position can influence the electronic properties and conformation of the nucleobase, which may indirectly affect nuclease recognition and binding. The synthesis of oligonucleotides containing 6-chloropurine-2'-deoxyriboside (B7971090) has been successfully achieved, paving the way for such investigations nih.gov.
Table 1: Comparative Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease Type | Organism/Source | Experimental Setting | Observed Effect on Stability | Citation |
| 2'-Fluoro | 3'→5' Exonuclease | Snake Venom | in vitro assay | Increased resistance compared to unmodified ODN | nih.gov |
| 2'-Fluorothymidine | Restriction Endonuclease (EcoRV) | Escherichia coli | in vitro cleavage assay | Cleavage rate reduced to ~66% with single modification per strand at cleavage site | medchemexpress.com |
| 2'-Fluorothymidine | Restriction Endonuclease (EcoRV) | Escherichia coli | in vitro cleavage assay | Cleavage rate reduced to 22% in the modified strand | medchemexpress.com |
The enhanced nuclease resistance conferred by the 2'-fluoro modification has profound implications for the stability and longevity of oligonucleotides in cell-free experimental systems, such as cell lysates and serum-containing media. These environments are rich in nucleases that would rapidly degrade unmodified oligonucleotides, limiting their utility in assays and as research tools.
The incorporation of 2'-fluoro nucleotides significantly extends the half-life of oligonucleotides in these complex biological matrices. For example, studies have shown that while unmodified oligonucleotides are rapidly degraded in human plasma, those with 2'-fluoro modifications exhibit substantially increased stability oup.com. This enhanced stability is critical for applications such as antisense technology and aptamer development, where the oligonucleotide must remain intact for a sufficient period to interact with its target.
In a study evaluating the stability of various modified RNA oligonucleotides in mycoplasma-contaminated cell culture media, an oligo with 2'-fluoro-modified pyrimidines was almost completely degraded after 4 hours. In contrast, a fully 2'-O-methyl modified oligonucleotide showed no detectable degradation over the same period, highlighting that while 2'-F modification provides a degree of protection, the specific context and type of nuclease exposure are important factors nih.gov. However, in another study, a fully modified miR-34a duplex containing 2'-fluoro modifications demonstrated complete resistance to degradation in 50% fetal bovine serum for at least 24 hours, showcasing the potential for high stability in cell-free systems nih.gov.
The combination of the 2'-fluoro group's protective effect and the synthetic versatility offered by the 6-chloro handle makes this compound a valuable building block for creating robust oligonucleotide probes and potential therapeutic agents for in vitro studies. The resulting oligonucleotides are expected to have a significantly longer functional lifetime in cell-free assays, leading to more reliable and reproducible experimental outcomes.
Table 2: Stability of Modified Oligonucleotides in Cell-Free Systems
| Oligonucleotide Modification | System | Incubation Time | Stability Outcome | Citation |
| 2'-Fluoro-modified pyrimidines | Mycoplasma-contaminated HEK cell media | 4 hours | Near-complete degradation | nih.gov |
| Fully 2'-O-Methyl modified | Mycoplasma-contaminated HEK cell media | 4 hours | No detectable degradation | nih.gov |
| Fully modified miR-34a (including 2'-F) | 50% Fetal Bovine Serum | 24 hours | Completely resistant to degradation | nih.gov |
| 2'-Fluoro modified ASOs | Human Plasma | Not specified | Greatly enhanced nuclease resistance | oup.com |
Spectroscopic Techniques in Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of nucleic acids. For oligonucleotides containing fluorinated modifications, such as the 2'-fluoro group in 2'-F-6-chloro-dA, ¹⁹F NMR is an exceptionally valuable technique. nih.gov The fluorine-19 (¹⁹F) isotope has a high natural abundance (100%) and a large gyromagnetic ratio, which gives it a high NMR sensitivity, comparable to that of protons (¹H). nih.gov
A key advantage of ¹⁹F NMR is that fluorine is virtually absent in natural biological systems, meaning there is no background signal to interfere with the analysis. nih.govresearchgate.net The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. researchgate.netresearchgate.net Consequently, the incorporation of a 2'-fluoro modification provides a sensitive probe to monitor:
Conformational Changes: Changes in the duplex structure, such as those induced by binding to a protein or small molecule, will alter the local environment of the fluorine atom, leading to a measurable change in its chemical shift. researchgate.net
Hybridization Events: The transition from a single-stranded to a double-stranded state upon hybridization with a complementary strand can be monitored in real-time by observing the appearance of new signals in the ¹⁹F NMR spectrum. researchgate.netoup.comdntb.gov.ua
Structural Integrity: The presence of a distinct ¹⁹F signal confirms the successful incorporation of the this compound into the oligonucleotide sequence.
Table 1: Illustrative ¹⁹F NMR Chemical Shift Data for a Modified Oligonucleotide
| State of Oligonucleotide | Hypothetical ¹⁹F Chemical Shift (ppm) | Interpretation |
| Single-stranded DNA (ssDNA) | -73.38 | Represents the fluorine probe in an unstructured, flexible environment. |
| Double-stranded DNA (dsDNA) | -73.40 | A downfield shift upon duplex formation indicates a change in the local electronic environment due to base stacking and helix formation. |
| Duplex with Mismatch | -73.39 | A slight upfield shift compared to the fully matched duplex, suggesting a minor perturbation of the helical structure near the modification. |
| Duplex Bound to Protein | -73.55 | A significant downfield shift indicating a direct interaction or a conformational change in the duplex upon protein binding. |
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of nucleic acids. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. DNA and RNA duplexes are chiral, and their different helical conformations (e.g., A-form, B-form, Z-form) produce distinct CD spectra. nih.gov
Table 2: Representative Circular Dichroism Spectral Features for DNA Duplexes
| Duplex Type | Positive Band Maximum (nm) | Negative Band Maximum (nm) | Interpretation of Conformation |
| Unmodified B-DNA | ~275 | ~245 | Conforms to a standard B-form helical structure. |
| 2'-F-6-chloro-dA Modified | ~278 | ~247 | Minor spectral shifts suggest the modification is well-tolerated within a B-form helix without causing major structural distortion. |
| A-DNA Control | ~260 | ~210 | Exhibits the characteristic signature of an A-form helix, distinct from the modified duplex. |
UV thermal denaturation is a standard method for quantifying the thermodynamic stability of a DNA or RNA duplex. The process involves monitoring the absorbance of UV light (typically at 260 nm) by a duplex solution as the temperature is gradually increased. oup.com Double-stranded DNA has lower UV absorbance than single-stranded DNA due to the stacking of the bases. As the temperature rises, the duplex "melts" or denatures into single strands, causing an increase in absorbance (a hyperchromic effect).
The melting temperature (Tₘ) is defined as the temperature at which 50% of the duplex molecules have dissociated into single strands. researchgate.netresearchgate.net A higher Tₘ value indicates a more stable duplex. By comparing the Tₘ of a duplex containing 2'-F-6-chloro-dA with its unmodified counterpart, the energetic contribution of the modification to duplex stability can be precisely quantified. 2'-fluoro modifications are known to often increase the thermal stability of duplexes.
Table 3: Example UV Thermal Denaturation Data for Modified Duplexes
| Duplex | Melting Temperature (Tₘ) in °C | Change in Tₘ (ΔTₘ) in °C | Interpretation |
| Unmodified DNA/DNA | 55.2 ± 0.3 | N/A | Baseline stability of the natural duplex. |
| 2'-F-6-chloro-dA Modified DNA/DNA | 58.7 ± 0.2 | +3.5 | The modification significantly enhances the thermal stability of the DNA duplex. |
| Unmodified DNA/RNA | 62.1 ± 0.3 | N/A | Baseline stability for a DNA/RNA hybrid. |
| 2'-F-6-chloro-dA Modified DNA/RNA | 68.4 ± 0.3 | +6.3 | The stabilizing effect of the 2'-fluoro modification is even more pronounced in a hybrid duplex context. |
Mass Spectrometry for Sequence Verification and Purity Analysis
Mass spectrometry (MS) is an essential analytical tool for the quality control of synthetic oligonucleotides. It provides a direct measurement of the molecular weight of a molecule, which serves to verify its chemical composition and, by extension, its sequence. nih.govsigmaaldrich.com
Two primary ionization techniques are used for oligonucleotide analysis: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), both commonly coupled with a Time-of-Flight (TOF) mass analyzer. sigmaaldrich.com
MALDI-TOF MS: In this method, the oligonucleotide is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the sample, and the mass is determined by the time it takes for the ion to travel through a flight tube to the detector. sigmaaldrich.comacs.org MALDI-TOF is known for its high throughput and is well-suited for the routine analysis of standard, shorter oligonucleotides (typically under 50 bases). sigmaaldrich.com It provides rapid confirmation of the primary product's molecular weight. However, its resolution can decrease for larger molecules, and the high-energy laser can sometimes cause fragmentation of labile modifications. sigmaaldrich.comenovatia.com
ESI-TOF MS: ESI is a gentler ionization technique where the sample is introduced as a liquid solution, creating a fine spray of charged droplets. enovatia.com As the solvent evaporates, multiply charged ions of the oligonucleotide are produced. umich.edu ESI is readily coupled with liquid chromatography (LC-MS), allowing for online separation of the sample from salts and failure sequences before mass analysis. enovatia.comnih.gov This makes it highly effective for purity analysis and for characterizing longer or more sensitive modified oligonucleotides where MALDI might be less suitable. sigmaaldrich.comenovatia.com
Both techniques are used to confirm the successful incorporation of this compound by matching the experimentally observed molecular weight to the theoretically calculated mass for the desired sequence.
Table 4: Mass Spectrometry Analysis of a Modified 20-mer Oligonucleotide
| Sequence (5' to 3') | Modification | Calculated Mass (Da) | Observed Mass (Da) | Method | Result |
| GCT ATG CX T GAC GTA TCG AT | X = 2'-F-6-chloro-dA | 6189.1 | 6189.5 | ESI-TOF | Pass |
| GCT ATG CA T GAC GTA TCG AT | A = deoxyadenosine (B7792050) | 6178.2 | 6178.1 | MALDI-TOF | Pass (Control) |
| GCT ATG CX T GAC GTA TCG A | Deletion (n-1) | 5889.9 | 5890.2 | ESI-TOF | Impurity Detected |
Chromatographic Purity Assessment in Oligonucleotide Research
Chromatography is the cornerstone of purity assessment for both the phosphoramidite building blocks and the final oligonucleotide product. lcms.cz High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Reversed-phase HPLC (RP-HPLC) is frequently used to assess the purity of phosphoramidite raw materials like this compound. chromatographytoday.comusp.org In this method, the phosphoramidite is passed through a column with a nonpolar stationary phase. The separation is based on the hydrophobicity of the compound and its impurities. A typical analysis will show a major peak corresponding to the product, which often appears as a doublet representing the two diastereomers at the chiral phosphorus center. chromatographytoday.comusp.org
This method is highly sensitive for detecting common impurities that can arise during synthesis or storage, including:
Oxidized Phosphoramidite (P(V) species): The phosphite (B83602) triester is susceptible to oxidation to a phosphate (B84403) triester, which is inactive in the coupling reaction. lcms.czthermofisher.com
Hydrolysis Products: Exposure to moisture can lead to hydrolysis of the phosphoramidite group.
Reactants Lacking Protecting Groups: Incomplete synthesis can result in molecules missing the crucial 5'-DMT group, for example.
Stringent chromatographic quality control of the starting phosphoramidite is critical because any impurities present can be incorporated into the oligonucleotide during synthesis, leading to a lower yield of the desired full-length product and complicating downstream purification. lcms.czthermofisher.com RP-HPLC is also a primary tool for analyzing the purity of the final, deprotected oligonucleotide.
Analytical and Characterization Methodologies for Modified Oligonucleotides in Research
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification and analysis of synthetic oligonucleotides, including those incorporating modified phosphoramidites like DMT-2'-F-6-chloro-dA phosphoramidite (B1245037). thermofisher.comatdbio.com Its high resolving power allows for the separation of the full-length target oligonucleotide from process-related impurities such as truncated sequences (e.g., n-1, n-2mers) and other byproducts of chemical synthesis. thermofisher.com The most prevalent mode of HPLC for oligonucleotide applications is Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC). nih.govphenomenex.comnih.gov
For the analysis and purification of oligonucleotides containing DMT-2'-F-6-chloro-dA, careful optimization of the HPLC method is crucial. Key parameters that are typically adjusted include:
Stationary Phase: C18 columns are widely used and provide excellent hydrophobicity for the separation of a broad range of oligonucleotides.
Mobile Phase Composition: The choice and concentration of the ion-pairing agent and the organic solvent (typically acetonitrile) gradient are critical for achieving optimal resolution. phenomenex.comox.ac.uk More hydrophobic ion-pairing agents can increase retention. waters.com
Temperature: Column temperature is often elevated (e.g., 50-70 °C) to disrupt any secondary structures within the oligonucleotide, which can otherwise lead to peak broadening and poor separation. waters.com
While specific proprietary data for the HPLC analysis of oligonucleotides containing DMT-2'-F-6-chloro-dA phosphoramidite is not broadly published, extensive research on analogous 2'-fluoro modified and halogenated base-containing oligonucleotides provides a strong basis for establishing effective analytical and purification protocols.
The 2'-fluoro modification is known to increase the hydrophobicity of the nucleoside. Similarly, the substitution of a hydrogen atom with a chlorine atom at the 6-position of the purine (B94841) ring also enhances its lipophilicity. Therefore, the incorporation of this compound will predictably increase the retention time of the resulting oligonucleotide on a reversed-phase column compared to an oligonucleotide of the same length with a standard deoxyadenosine (B7792050). This enhanced retention allows for a more effective separation from shorter, less modified impurity sequences.
The following data table illustrates a typical set of HPLC conditions that would be suitable for the analysis and purification of an oligonucleotide containing a 2'-fluoro and 6-chloro-dA modification. These conditions are representative of established methods for modified oligonucleotides.
Interactive Data Table: Illustrative HPLC Parameters for Modified Oligonucleotide Analysis
Below are typical starting conditions for the IP-RP-HPLC analysis of a modified oligonucleotide. Users can adjust the parameters to see how they might affect the separation.
| Parameter | Value | Description |
| Column | C18, 2.1 x 50 mm, 1.7 µm | A standard reversed-phase column suitable for high-resolution separations. |
| Mobile Phase A | 100 mM HFIP, 8.6 mM TEA in Water | An aqueous buffer containing the ion-pairing agent (TEA) and a modifier (HFIP). |
| Mobile Phase B | 100 mM HFIP, 8.6 mM TEA in Methanol | The organic phase used to elute the oligonucleotides from the column. |
| Gradient | 30-55% B over 15 minutes | A linear gradient is typically used to separate oligonucleotides of varying hydrophobicity. |
| Flow Rate | 0.2 mL/min | A typical analytical flow rate for a 2.1 mm ID column. |
| Temperature | 60 °C | Elevated temperature helps to denature secondary structures. |
| Detection | UV at 260 nm | Oligonucleotides have a strong absorbance at this wavelength. |
It is important to note that the optimal conditions will vary depending on the specific sequence and length of the oligonucleotide. Method development will typically involve adjusting the gradient slope and the concentration of the ion-pairing agent to achieve the desired separation between the full-length product and any impurities. ox.ac.uk For preparative purification, the method would be scaled up to a larger diameter column, and fractions corresponding to the main product peak would be collected.
Comparative Analysis with Other Nucleoside Modifications in Research
Comparison with 2'-O-Methyl and 2'-O-Methoxyethyl (2'-O-MOE) Modifications in Oligonucleotide Research
The 2'-position of the ribose sugar is a frequent target for modification to enhance the therapeutic potential of oligonucleotides. The 2'-fluoro (2'-F) group, present in the subject compound, is often compared with the 2'-O-methyl (2'-O-Me) and 2'-O-methoxyethyl (2'-O-MOE) modifications.
The 2'-O-Me modification, one of the first sugar modifications to be widely adopted, improves the stability of oligonucleotides against nuclease degradation and increases the thermal stability (Tm) of duplexes with target RNA. glenresearch.combeilstein-journals.org Oligonucleotides containing 2'-O-Me modifications have been shown to be effective inhibitors in in vitro systems. nih.gov
The 2'-O-MOE modification is considered a second-generation analog, building upon the properties of 2'-O-Me. It provides an even greater increase in binding affinity to target RNA and a significant enhancement in nuclease resistance, often tenfold higher than 2'-O-Me. beilstein-journals.orgidtdna.com This combination of high affinity and stability, along with a favorable toxicity profile, has made 2'-O-MOE a cornerstone of many antisense oligonucleotide therapeutics. idtdna.comglenresearch.com
The 2'-F modification shares several key properties with these alkyl modifications. It also increases duplex stability, with each incorporation raising the Tm by approximately 1-2 °C. glenresearch.com It confers considerable resistance to enzymatic degradation, enhancing the oligonucleotide's half-life in biological systems. nih.govgenelink.com A distinguishing feature of the 2'-F modification is that the fluorine atom induces a C3'-endo sugar pucker, which mimics the conformation of RNA and pre-organizes the oligonucleotide into an A-form helix, favorable for binding to RNA targets. glenresearch.comgenelink.com Furthermore, oligonucleotides with 2'-F modifications can support the activity of both RNase H and RISC, the enzymatic machinery for antisense and siRNA pathways, respectively, making them versatile tools for gene silencing research. nih.gov
Table 1: Comparison of 2'-F, 2'-O-Methyl, and 2'-O-MOE Modifications
| Feature | 2'-Fluoro (2'-F) | 2'-O-Methyl (2'-O-Me) | 2'-O-Methoxyethyl (2'-O-MOE) |
|---|---|---|---|
| Primary Function | Increases binding affinity and nuclease resistance. | Increases binding affinity and nuclease resistance. | Provides superior binding affinity and nuclease resistance. beilstein-journals.orgidtdna.com |
| Binding Affinity (Tm) | Increases by ~1-2 °C per modification. glenresearch.com | Increases duplex stability. glenresearch.combeilstein-journals.org | Higher binding affinity than 2'-O-Me. beilstein-journals.org |
| Nuclease Resistance | High. nih.govgenelink.com | Moderate. glenresearch.combeilstein-journals.org | Very high (up to 10x > 2'-O-Me). beilstein-journals.org |
| Sugar Conformation | C3'-endo (RNA-like). glenresearch.com | C3'-endo (RNA-like). | C3'-endo (RNA-like). |
| RNase H Activity | Supported. nih.gov | Not supported. | Not supported. |
| Toxicity Profile | Generally well-tolerated. | Generally well-tolerated. | Favorable toxicity profile. idtdna.com |
| Common Applications | Antisense, siRNA, aptamers. glenresearch.comnih.gov | Antisense, splicing modulation. nih.gov | Antisense therapeutics (gapmers), steric blocking. idtdna.comglenresearch.com |
Distinction from Locked Nucleic Acids (LNA) and Bridged Nucleic Acids (BNA) in Structural and Functional Studies
Locked Nucleic Acids (LNA) and the broader class of Bridged Nucleic Acids (BNA) represent a significant structural departure from more flexible modifications like 2'-F. wikipedia.orgwikipedia.org LNA contains a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. glenresearch.comwikipedia.org This bridge "locks" the sugar into a rigid C3'-endo conformation, which is ideal for A-form duplex formation. glenresearch.comwikipedia.org
This structural rigidity gives LNA and other BNAs an exceptionally high binding affinity for complementary DNA and RNA strands, with Tm increases of up to 7°C per modification. nih.govnih.gov This allows for the design of very short yet highly stable probes. While 2'-F nucleotides also favor a C3'-endo conformation, they lack the covalent bridge and thus retain a degree of conformational flexibility. glenresearch.com
Functionally, both 2'-F and LNA/BNA modifications provide excellent nuclease resistance. wikipedia.orgnih.gov However, the extreme affinity of LNA can sometimes lead to higher toxicity compared to other modifications. nih.gov Newer generations of BNAs, such as 2',4'-BNANC, have been developed to retain high binding affinity and nuclease resistance while exhibiting lower toxicity than LNA. nih.govrikengenesis.jpbiosyn.com In antisense applications, both LNA and 2'-F modifications are often used in the "wings" of gapmer oligonucleotides to increase affinity and protect the central DNA gap, which is responsible for recruiting RNase H. nih.govnih.gov
Table 2: Distinction between 2'-Fluoro and LNA/BNA Modifications
| Feature | 2'-Fluoro (2'-F) | Locked Nucleic Acid (LNA) / Bridged Nucleic Acid (BNA) |
|---|---|---|
| Structural Feature | Electronegative fluorine atom at the 2' position. | Covalent bridge between 2'-O and 4'-C. wikipedia.orgwikipedia.org |
| Conformational Flexibility | Flexible, but prefers C3'-endo pucker. glenresearch.com | Rigidly "locked" in C3'-endo pucker. glenresearch.comwikipedia.org |
| Binding Affinity (Tm) | Moderate increase (~1-2 °C per modification). glenresearch.com | Very high increase (up to 7 °C per modification). nih.gov |
| Nuclease Resistance | High. nih.gov | Very high. wikipedia.orgbiosyn.com |
| Specificity | High. | Excellent single-mismatch discrimination. biosyn.com |
| Toxicity | Generally lower. nih.gov | Can exhibit higher hepatotoxicity. nih.gov |
| Key Advantage | Versatility, supports both RNase H and RISC. nih.gov | Unparalleled binding affinity, enabling very short probes. nih.gov |
Contrasting with Other Halogenated or C-Modified Nucleosides in Academic Research Contexts
The chemical space of nucleoside modifications is vast, extending beyond 2'-substitutions to alterations at other positions of the sugar or on the nucleobase itself.
4'-Thio Modified Nucleosides : In these analogs, the oxygen atom in the 4' position of the furanose ring is replaced by a sulfur atom. nih.gov This modification also impacts sugar conformation and duplex stability. Incorporation of 4'-thiocytidine into RNA oligonucleotides has been shown to increase thermal stability, comparable to 2'-O-Me modifications. nih.gov However, unlike the consistent stabilizing effect of the 2'-F modification, the effect of the 4'-thio modification can be context-dependent. For instance, incorporating 4'-thio-2'-deoxyribonucleosides into DNA strands can decrease the stability of DNA-RNA hybrids. nih.gov Research has also shown that 4'-thio modifications can confer significant resistance to nucleases. nih.gov
Selenophene-Modified Nucleosides : These represent a different class of modification focused on creating probes for biophysical studies. By attaching a selenophene (B38918) group to the C5 position of uracil, researchers have developed dual-purpose nucleoside analogs. nih.gov These probes are fluorescent, allowing for the study of nucleic acid dynamics, and contain a selenium atom, which is a strong anomalous X-ray scatterer useful for crystallographic phasing. This contrasts sharply with the purpose of the 2'-F modification in DMT-2'-F-6-chloro-dA phosphoramidite (B1245037), which is primarily to enhance the therapeutic properties (stability, affinity) of an oligonucleotide rather than to serve as a biophysical probe. nih.gov
2-Aminopurine (2AP) : This is a fluorescent isomer of adenine (B156593), differing only in the position of the exocyclic amine group. researchgate.netsemanticscholar.org It is widely used as a probe to study DNA and RNA structure, dynamics, and interactions with proteins. researchgate.netnih.gov Its fluorescence is highly sensitive to its local environment, particularly stacking interactions with adjacent bases. nih.govnih.gov This modification is on the nucleobase and serves a reporting function, whereas the 2'-F modification is on the sugar and serves a structural and stability-enhancing function.
7-Deaza-7-Modified Guanosine (B1672433) : This modification alters the guanine (B1146940) base by replacing the nitrogen at position 7 with a carbon atom. This change removes the hydrogen bond acceptor at N7, which can be critical in preventing alternative base pairing (e.g., Hoogsteen) and disrupting the formation of G-quadruplex structures. In the context of enzymatic synthesis of artificial nucleic acids like TNA, substituting guanosine with 7-deazaguanosine (B17050) analogs has been shown to improve the fidelity of certain polymerases. rsc.orgnih.gov This base modification addresses issues related to enzymatic recognition and synthesis, a role distinct from the stability and affinity enhancements provided by the 2'-F sugar modification. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
